molecular formula C17H18O3 B12568085 (2'-Methoxy-biphenyl-4-yl)-acetic acid ethyl ester CAS No. 266370-57-4

(2'-Methoxy-biphenyl-4-yl)-acetic acid ethyl ester

Cat. No.: B12568085
CAS No.: 266370-57-4
M. Wt: 270.32 g/mol
InChI Key: VVSNUNWAIOJIGZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’-Methoxy-biphenyl-4-yl)-acetic acid ethyl ester typically involves the esterification of (2’-Methoxy-biphenyl-4-yl)-acetic acid with ethanol in the presence of a catalyst. Common catalysts used in this reaction include sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of (2’-Methoxy-biphenyl-4-yl)-acetic acid ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2’-Methoxy-biphenyl-4-yl)-acetic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

    Oxidation: (2’-Methoxy-biphenyl-4-yl)-acetic acid.

    Reduction: (2’-Methoxy-biphenyl-4-yl)-ethanol.

    Substitution: Various substituted biphenyl derivatives depending on the reagents used.

Scientific Research Applications

(2’-Methoxy-biphenyl-4-yl)-acetic acid ethyl ester is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (2’-Methoxy-biphenyl-4-yl)-acetic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    (2’-Methoxy-biphenyl-4-yl)-acetic acid: The parent acid form of the ester.

    (2’-Methoxy-biphenyl-4-yl)-ethanol: The reduced form of the ester.

    (2’-Methoxy-biphenyl-4-yl)-methyl ester: Another ester derivative with a different alkyl group.

Uniqueness

(2’-Methoxy-biphenyl-4-yl)-acetic acid ethyl ester is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

266370-57-4

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

ethyl 2-[4-(2-methoxyphenyl)phenyl]acetate

InChI

InChI=1S/C17H18O3/c1-3-20-17(18)12-13-8-10-14(11-9-13)15-6-4-5-7-16(15)19-2/h4-11H,3,12H2,1-2H3

InChI Key

VVSNUNWAIOJIGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2OC

Origin of Product

United States

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